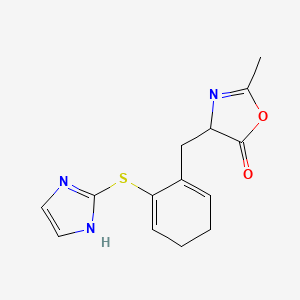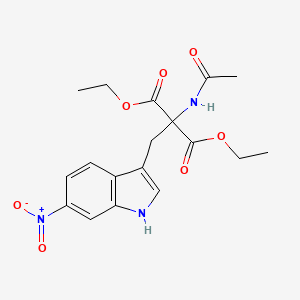
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate is a complex organic compound with the molecular formula C18H21N3O7 and a molecular weight of 391.38 g/mol This compound is characterized by its unique structure, which includes an indole ring substituted with a nitro group and a malonate ester moiety
Vorbereitungsmethoden
The synthesis of Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate involves several steps:
Starting Materials: The synthesis begins with diethyl malonate and 6-nitroindole.
Reaction Conditions: The reaction typically involves the use of sodium ethoxide as a base and acetic anhydride as an acetylating agent. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases
Wirkmechanismus
The mechanism of action of Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate can be compared with other similar compounds:
Diethyl acetamidomalonate: This compound lacks the indole ring and nitro group, making it less complex and potentially less biologically active.
Diethyl 2-acetamido-2-(5-nitro-1H-indol-3-yl)methyl)malonate: This compound has a similar structure but with a different substitution pattern on the indole ring, which may affect its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
7355-90-0 |
|---|---|
Molekularformel |
C18H21N3O7 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[(6-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C18H21N3O7/c1-4-27-16(23)18(20-11(3)22,17(24)28-5-2)9-12-10-19-15-8-13(21(25)26)6-7-14(12)15/h6-8,10,19H,4-5,9H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
OIFCLUUZPMYLIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-{[4-(Diethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12899069.png)
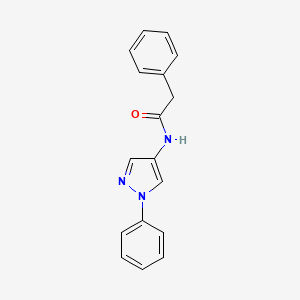

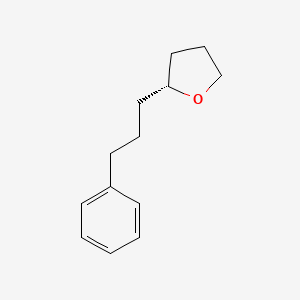
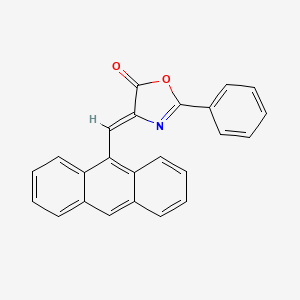
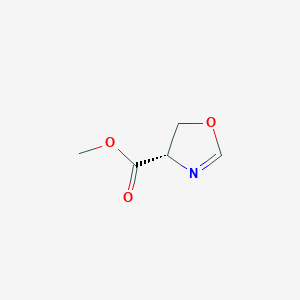
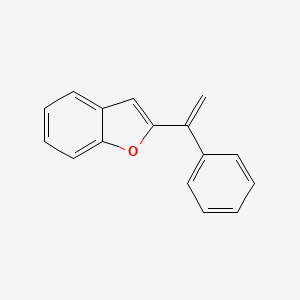
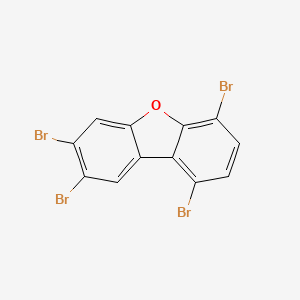
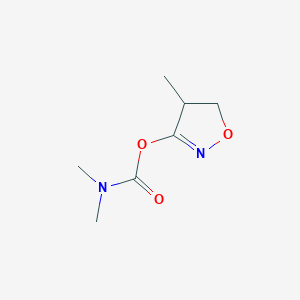
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
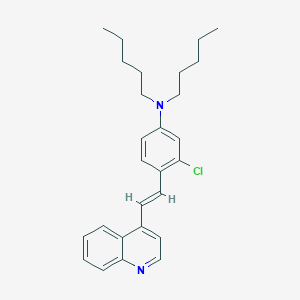
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
